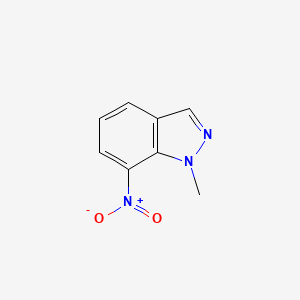

1-Methyl-7-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-7-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-8-6(5-9-10)3-2-4-7(8)11(12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSOBULFCLIDKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2[N+](=O)[O-])C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207407 | |

| Record name | 1H-Indazole, 1-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58706-36-8 | |

| Record name | 1-Methyl-7-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58706-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 1-methyl-7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058706368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazole, 1-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-7-nitro-1H-indazole: Properties, Synthesis, and Therapeutic Context

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical properties and scientific context of 1-Methyl-7-nitro-1H-indazole. We will delve into its molecular characteristics, plausible synthetic routes, reactivity, and the foundational role of its parent scaffold in modern pharmacology. This guide is structured to provide not just data, but actionable insights into the handling, analysis, and potential application of this specific heterocyclic compound.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, indazole derivatives are integral to numerous therapeutic agents, demonstrating activities ranging from anti-inflammatory to potent anticancer effects.[2][3]

The introduction of a nitro group onto the indazole core profoundly influences its electronic profile and biological activity. Specifically, 7-nitro-1H-indazole, the parent compound to our topic molecule, is a well-characterized and potent selective inhibitor of neuronal nitric oxide synthase (nNOS).[4][5] This inhibitory action has made it a valuable tool in neuroscience research, particularly for studying conditions involving excitotoxicity and neurodegeneration.[4]

This compound (CAS No: 58706-36-8) is the N1-methylated derivative of this important pharmacological agent.[6][7] The methylation at the N1 position blocks a potential hydrogen bond donor site and alters the molecule's polarity and metabolic profile, making it a compound of significant interest for developing new chemical entities with modulated pharmacokinetic and pharmacodynamic properties. It is primarily utilized as a fine chemical and key intermediate in the synthesis of more complex pharmaceutical compounds.[6]

Molecular and Physicochemical Profile

A clear understanding of a compound's fundamental properties is critical for its application in research and development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 58706-36-8 | [6][7] |

| Molecular Formula | C₈H₇N₃O₂ | [7] |

| Molecular Weight | 177.16 g/mol | [7] |

| IUPAC Name | This compound | [6][7] |

| SMILES | CN1N=CC2=C1C(=CC=C2)[O-] | [6] |

| InChI Key | HLSOBULFCLIDKE-UHFFFAOYSA-N | [7] |

Table 1: Core Physicochemical Properties of this compound.

Commercial suppliers note that the compound is available at purities of 95% or greater and can be fully characterized by a suite of analytical methods including LCMS, GCMS, HPLC, NMR, and FTIR upon request.[6]

Synthesis and Purification Protocol

While specific literature detailing the synthesis of this compound is sparse, a reliable synthetic route can be extrapolated from established methodologies for the N-alkylation of related nitroindazoles. The following protocol is based on the well-documented methylation of 6-nitro-1H-indazole and represents a robust and scalable approach.[8]

Workflow: Synthesis via N-Alkylation

Step-by-Step Methodology

-

Preparation : In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, prepare a solution of 7-nitro-1H-indazole (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 0.25 M). Cool the solution in an ice bath to 0°C.

-

Expertise Note: DMF is an ideal solvent as it is polar aprotic, effectively solvating the indazolide anion formed in the next step without interfering with its nucleophilicity.

-

-

Deprotonation : Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) to the stirred solution in small portions.

-

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the N1 position of the indazole ring, generating a highly nucleophilic indazolide anion. Using a slight excess ensures complete deprotonation.

-

Trustworthiness: The evolution of hydrogen gas is a visual indicator of the reaction's progress. Maintain the temperature at 0°C for 30 minutes post-addition to ensure the reaction is complete.

-

-

Methylation : Add iodomethane (MeI, 1.1 eq) dropwise to the reaction mixture.

-

Causality: Iodomethane is an excellent electrophile for SN2 reactions. The indazolide anion attacks the methyl group, displacing the iodide leaving group. A small excess of MeI drives the reaction to completion.

-

-

Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours to ensure complete conversion.

-

Workup : Carefully quench the reaction by slowly adding water. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (3x) and brine (1x).

-

Expertise Note: The aqueous washes remove residual DMF and inorganic salts.

-

-

Purification (Self-Validating System) : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator. The crude product will likely be a mixture of N1 and N2 methylated isomers. Purify the desired this compound product via flash column chromatography on silica gel.

-

Validation: The separation of isomers can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data with expected values.

-

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the interplay between the electron-rich indazole ring system and the strongly electron-withdrawing nitro group at the C7 position.

-

Effect of N1-Methylation : The N1 position is blocked by the methyl group, preventing reactions that typically occur at the acidic N-H of the parent indazole, such as N-acylation or further N-alkylation. This methylation is crucial as it directs any further reactivity towards the carbon framework of the bicyclic system.

-

Influence of the 7-Nitro Group : The nitro group is a powerful deactivating group for electrophilic aromatic substitution, withdrawing electron density from the benzene portion of the ring. This makes reactions like nitration, halogenation, or Friedel-Crafts acylation on the carbocyclic ring significantly more difficult compared to unsubstituted indazole.

-

Reactivity Comparison : Studies on the reaction of nitroindazole isomers with formaldehyde in acidic conditions have shown that 7-nitro-1H-indazole is notably unreactive, while the 4-, 5-, and 6-nitro isomers readily form (1H-indazol-1-yl)methanol derivatives.[9][10] This inherent low reactivity is an important consideration for synthetic planning. With the N1 position already occupied in this compound, the primary site for this specific reaction is blocked, reinforcing the compound's stability under these conditions.

Application in Drug Discovery & Development

The primary value of this compound in a pharmaceutical context lies in its relationship to 7-nitro-1H-indazole, a selective nNOS inhibitor.[4] Understanding this relationship is key to appreciating its potential.

The synthesis of this compound is a logical step in a lead optimization campaign. By methylating the parent compound, medicinal chemists can probe the importance of the N1 proton for target engagement and systematically modify the molecule's properties:

-

Pharmacokinetics : The addition of the methyl group increases lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) properties.

-

Target Binding : It allows for the exploration of the binding pocket of nNOS (or other targets) to determine if a hydrogen bond donor at the N1 position is essential for affinity.

-

Metabolic Stability : Blocking the N1 position can prevent certain metabolic transformations, potentially increasing the compound's half-life.

Beyond its direct use in nNOS inhibitor programs, the broader class of nitroindazoles has shown promise in other therapeutic areas, including antileishmanial and antibacterial applications, making derivatives like this one valuable starting points for diverse drug discovery efforts.[1][8]

Conclusion

This compound is a specialized chemical intermediate whose value is deeply rooted in the pharmacological importance of the nitroindazole scaffold. While not an end-product drug itself, it represents a critical node in the synthetic and conceptual pathways of medicinal chemistry. This guide has provided a framework for its synthesis, an overview of its chemical properties and reactivity, and the strategic rationale for its use in drug discovery. Researchers and scientists working with this molecule can leverage these insights to inform their experimental design, ensuring both technical success and a clear understanding of the compound's place within the broader landscape of pharmaceutical R&D.

References

-

PubChem. (n.d.). 1H-Indazole, 1-methyl-7-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-indazole, 7-methyl-5-nitro-. Wiley. Retrieved from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

-

Touil, S., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of the Iranian Chemical Society. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indazole, 1-methyl-6-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E. Retrieved from [Link]

-

Wikipedia. (n.d.). 7-Nitroindazole. Retrieved from [Link]

-

PubChem. (n.d.). 7-Nitroindazole. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

-

ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

-

ChemRxiv. (n.d.). Nitroreductase-triggered indazole formation. Retrieved from [Link]

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 5. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [synhet.com]

- 7. 1H-Indazole, 1-methyl-7-nitro- | C8H7N3O2 | CID 151556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 1-Methyl-7-nitro-1H-indazole (CAS: 58706-36-8)

Foreword: Navigating the Frontier of Neuronal Nitric Oxide Synthase Inhibition

In the landscape of neuropharmacology and drug discovery, the indazole scaffold stands out as a privileged structure, offering a versatile platform for the development of targeted therapeutics. This guide delves into the specifics of a particularly intriguing derivative: 1-Methyl-7-nitro-1H-indazole. While its parent compound, 7-nitroindazole, is a well-documented and selective inhibitor of neuronal nitric oxide synthase (nNOS), the N-methylated analog remains a subject of more specialized interest.[1][2][3][4][5][6] This document aims to consolidate the available technical knowledge and provide expert insights into the synthesis, properties, and potential applications of this compound, thereby equipping researchers with the foundational knowledge required for its effective utilization in a laboratory setting. We will explore not only what is known but also the logical extrapolations that can be drawn from closely related structures, offering a comprehensive and practical perspective for the discerning scientist.

Core Chemical and Physical Characteristics

A foundational understanding of a compound's physicochemical properties is paramount for its application in research and development. These parameters influence solubility, stability, and bioavailability, among other critical factors.

| Property | Value | Source |

| CAS Number | 58706-36-8 | [7][8][9] |

| IUPAC Name | This compound | [7][8] |

| Molecular Formula | C₈H₇N₃O₂ | [7][8][9][10] |

| Molecular Weight | 177.16 g/mol | [8][9][10] |

| Appearance | Predicted to be a yellow or crystalline solid | |

| Purity (Typical) | ≥97% | [10] |

| InChI Key | HLSOBULFCLIDKE-UHFFFAOYSA-N | [8][10] |

Synthesis of this compound: A Protocol Guided by Regioselectivity

The synthesis of this compound from its precursor, 7-nitro-1H-indazole, is a nuanced process governed by the principles of regioselective N-alkylation. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and the conditions of the methylation reaction dictate which nitrogen is preferentially alkylated.

The Underlying Chemistry: Kinetic vs. Thermodynamic Control

Studies on the methylation of nitroindazoles have revealed a critical dichotomy. Methylation under neutral or basic conditions often leads to the 2-methyl derivative as the major product, which is the kinetically favored isomer. Conversely, methylation under acidic conditions has been shown to favor the formation of the 1-methyl derivative, the thermodynamically more stable isomer. This selectivity is crucial for the successful synthesis of the target compound.

Proposed Experimental Protocol for Synthesis

This protocol is a scientifically informed projection based on established principles of indazole chemistry, designed to favor the formation of the 1-methyl isomer.

Objective: To synthesize this compound via regioselective N-methylation of 7-nitro-1H-indazole.

Materials:

-

7-nitro-1H-indazole

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Step-by-Step Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 7-nitro-1H-indazole (1.0 eq). Dissolve the starting material in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. The addition of NaH will cause effervescence (hydrogen gas evolution), so it must be done slowly and with caution. Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation, forming the indazolide anion.

-

Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the 1-methyl and 2-methyl isomers.

-

Characterization: Collect the fractions containing the desired product and concentrate to yield this compound. Confirm the identity and purity by NMR, mass spectrometry, and IR spectroscopy.

Caption: Synthetic workflow for this compound.

Expected Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group. A distinct singlet corresponding to the three protons of the N-methyl group would be a key diagnostic feature, likely appearing in the range of 3.8-4.2 ppm.

-

¹³C NMR: The carbon spectrum will display signals for the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the positions of the nitrogen and nitro substituents. The N-methyl carbon should appear as a singlet in the aliphatic region.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 177.16 g/mol .

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong absorption bands characteristic of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ for asymmetric and symmetric stretching, respectively) and C-H stretching of the aromatic and methyl groups.

Mechanism of Action: Selective Inhibition of Neuronal Nitric Oxide Synthase

The biological activity of this compound is strongly presumed to be that of a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme critical for the production of nitric oxide (NO) in the nervous system.[1][2][3][4][5][6] NO is a key signaling molecule involved in a vast array of physiological and pathophysiological processes, including neurotransmission, synaptic plasticity, and neurotoxicity.

The parent compound, 7-nitroindazole, has been extensively studied and is recognized for its potent and selective inhibition of nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms.[1][2][3][4][5][6] This selectivity is of high therapeutic interest, as non-selective NOS inhibition can lead to undesirable cardiovascular side effects, such as hypertension, due to the role of eNOS in vasodilation. The N-methylation at the 1-position is not expected to abolish this inhibitory activity, although it may modulate the potency and pharmacokinetic properties of the molecule.

The proposed mechanism involves the compound binding to the active site of nNOS, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide.

Caption: Proposed mechanism of action for this compound.

Applications in Drug Discovery and Neuroscience Research

Given its likely role as a selective nNOS inhibitor, this compound is a valuable tool for research in areas where neuronal NO signaling is implicated.

-

Neurodegenerative Diseases: Excessive NO production is linked to excitotoxicity and neuronal cell death in conditions such as Parkinson's disease, Alzheimer's disease, and stroke.[1] Selective nNOS inhibitors are therefore being investigated as potential neuroprotective agents.

-

Pain and Inflammation: nNOS plays a role in central sensitization and the perception of pain. Inhibition of nNOS is a potential strategy for the development of novel analgesics.

-

Psychiatric Disorders: Dysregulation of NO signaling has been implicated in the pathophysiology of anxiety and other psychiatric conditions.

-

Anesthesiology: Studies with 7-nitroindazole have shown that inhibition of nNOS can potentiate the effects of anesthetic agents, suggesting a role for NO in consciousness and sedation.

Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.

-

Hazard Classification: May be classified as an irritant.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

This compound represents a compound of significant interest for researchers in neuropharmacology and medicinal chemistry. While much of its biological activity is inferred from its well-characterized parent, 7-nitroindazole, the addition of the N-methyl group may offer advantages in terms of physicochemical properties and pharmacokinetics. Further research is warranted to fully elucidate the specific inhibitory profile and therapeutic potential of this molecule. The synthesis protocol and mechanistic insights provided in this guide serve as a solid foundation for such future investigations, paving the way for new discoveries in the modulation of neuronal nitric oxide signaling.

References

-

Schulz, J. B., Matthews, R. T., Muqit, M. M., Browne, S. E., & Flint Beal, M. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry, 64(2), 936–939. [Link]

-

Faraci, F. M., & Brian, J. E. (1995). 7-Nitroindazole Inhibits Brain Nitric Oxide Synthase and Cerebral Vasodilatation in Response to N-Methyl-d-aspartate. Stroke, 26(11), 2172–2176. [Link]

-

Ovid Technologies, Inc. (1995). 7-Nitroindazole Inhibits Brain Nitric Oxide...: Stroke. [Link]

-

Faraci, F. M., & Brian, J. E. (1995). 7-Nitroindazole inhibits brain nitric oxide synthase and cerebral vasodilatation in response to N-methyl-D-aspartate. Stroke, 26(11), 2172–2176. [Link]

-

Toda, N., & Okamura, T. (2001). Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries. European Journal of Pharmacology, 423(2-3), 179–183. [Link]

-

SpectraBase. (n.d.). 1H-indazole, 7-methyl-5-nitro-. Retrieved from [Link]

-

Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]

-

PubChem. (n.d.). 1H-Indazole, 1-methyl-7-nitro-. Retrieved from [Link]

-

Wikipedia. (2023, December 2). 7-Nitroindazole. In Wikipedia. [Link]

-

Scribd. (n.d.). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved from [Link]

-

National Library of Medicine. (n.d.). 9107377 - NLM Catalog Result. Retrieved from [Link]

-

PubChem. (n.d.). 7-Nitroindazole. Retrieved from [Link]

-

ResearchGate. (2013). 2013 Bioorganic & Medicinal Chemistry Letters. [Link]

-

ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

Sources

- 1. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. ovid.com [ovid.com]

- 4. 7-Nitroindazole inhibits brain nitric oxide synthase and cerebral vasodilatation in response to N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 7. This compound [synhet.com]

- 8. 1H-Indazole, 1-methyl-7-nitro- | C8H7N3O2 | CID 151556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. spectrabase.com [spectrabase.com]

1-Methyl-7-nitro-1H-indazole molecular structure and weight

An In-Depth Technical Guide to 1-Methyl-7-nitro-1H-indazole: Structure, Synthesis, and Applications

Executive Summary: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indazole core is a privileged scaffold in numerous pharmacologically active agents, and the specific substitution pattern of this molecule—particularly the 7-nitro group—suggests a strong potential for biological activity, likely related to the modulation of nitric oxide synthase. This document details the molecule's fundamental properties, explores the critical challenges and advanced strategies for its synthesis, outlines its spectroscopic signature, and discusses its potential applications as a research tool and synthetic intermediate.

Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring. This scaffold is a bioisostere of indole and is found in a multitude of compounds with a wide array of biological activities.[1] The unique structural and electronic properties of the indazole nucleus allow it to serve as a versatile pharmacophore, engaging with various biological targets. Consequently, indazole derivatives have been successfully developed into drugs for treating a range of conditions, including cancer, inflammation, and nausea.[2] Molecules such as Pazopanib (a tyrosine kinase inhibitor) and Granisetron (a 5-HT3 receptor antagonist) highlight the therapeutic importance of this structural motif.[1][2] The functionalization of the indazole ring, including N-alkylation and substitution on the benzene ring, is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of these compounds.

Physicochemical and Structural Properties

This compound is a stable organic molecule whose properties are defined by its indazole core, N-1 methylation, and the electron-withdrawing nitro group at the C-7 position.

Molecular Data Summary

| Property | Value | Source(s) |

| IUPAC Name | 1-methyl-7-nitroindazole | [3] |

| Molecular Formula | C₈H₇N₃O₂ | [3] |

| Molecular Weight | 177.16 g/mol | [3] |

| CAS Number | 58706-36-8 | [3] |

| Canonical SMILES | CN1N=CC2=C1C(=CC=C2)[O-] | [3] |

| Appearance | Solid (predicted) | N/A |

Molecular Structure Diagram

The structure of this compound features the characteristic bicyclic indazole system. The methyl group is located on the N-1 position of the pyrazole ring, and the nitro group is attached to the C-7 position of the benzene ring.

Caption: Molecular structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is non-trivial and is dominated by the challenge of controlling regioselectivity during the N-alkylation step.

The Challenge of Regioselectivity

The most apparent synthetic route to this compound is the direct methylation of its precursor, 7-nitro-1H-indazole. However, the alkylation of the indazole anion can occur at either the N-1 or N-2 position, often leading to a mixture of regioisomers that are difficult to separate. The outcome is highly dependent on the substituents, base, solvent, and alkylating agent used.[4][5]

Crucially, studies on the N-alkylation of substituted indazoles have shown that an electron-withdrawing nitro group at the C-7 position directs alkylation preferentially to the N-2 position.[5][6] This effect is attributed to electronic factors where the C-7 nitro group decreases the electron density at the N-1 position, making the N-2 position more nucleophilic. Therefore, standard methylation conditions (e.g., methyl iodide with a base like NaH or K₂CO₃) are expected to yield the undesired 2-methyl-7-nitro-2H-indazole as the major product.

Caption: The challenge of regioselectivity in the methylation of 7-nitro-1H-indazole.

Proposed Synthetic Protocol via Cyclization

To overcome the regioselectivity issue, a more robust strategy is to construct the methylated indazole ring from an acyclic precursor where the N-methyl group is introduced unequivocally. A scalable, three-step approach adapted from modern indazole synthesis methods provides a reliable route to the target N-1 isomer.[7] This method involves the formation of a substituted benzaldehyde, condensation with methylhydrazine, and a final copper-mediated intramolecular cyclization.

Step 1: Formylation of 1-bromo-2-fluoro-3-nitrobenzene

-

To a solution of 1-bromo-2-fluoro-3-nitrobenzene in anhydrous THF at -78 °C, slowly add n-butyllithium (n-BuLi) to perform a lithium-halogen exchange.

-

After stirring, quench the resulting aryllithium species with N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and work up with an acidic aqueous solution to yield 2-fluoro-3-nitrobenzaldehyde.

Step 2: Hydrazone Formation

-

Dissolve the 2-fluoro-3-nitrobenzaldehyde in a suitable solvent such as ethanol.

-

Add an aqueous solution of methylhydrazine.

-

Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete formation of the corresponding hydrazone.

-

Isolate the crude hydrazone product after removing the solvent.

Step 3: Intramolecular Ullmann-Type Cyclization

-

Combine the crude hydrazone, a copper(I) catalyst (e.g., CuI), a suitable ligand (e.g., a diamine), and a base (e.g., K₂CO₃) in a high-boiling point solvent like DMF or DMSO.

-

Heat the reaction mixture until the cyclization is complete, as monitored by TLC or LC-MS. This step forms the N-N bond and displaces the fluorine atom.

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton(s) | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Notes |

| H | C3 | ~8.1-8.3 | s | N/A | Singlet, typical for the C3-H of the indazole ring. |

| H | C4 | ~7.8-8.0 | d | J ≈ 8.0 | Doublet, coupled to H5. Deshielded by the adjacent nitro group. |

| H | C5 | ~7.2-7.4 | t | J ≈ 8.0 | Triplet (or dd), coupled to H4 and H6. |

| H | C6 | ~7.6-7.8 | d | J ≈ 8.0 | Doublet, coupled to H5. |

| 3H | N1-CH₃ | ~4.1-4.3 | s | N/A | Singlet for the N-methyl protons. |

Expected ¹³C NMR and Mass Spectrometry Data

-

¹³C NMR: The spectrum is expected to show 8 distinct signals. The carbon bearing the nitro group (C7) will be significantly deshielded. The N-methyl carbon signal would appear around 35-40 ppm.

-

Mass Spectrometry (ESI+): The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 178.1.

Applications in Research and Drug Development

The primary value of this compound for researchers lies in its role as a synthetic intermediate and its potential as a biologically active molecule, largely inferred from its potent precursor, 7-nitro-1H-indazole.

Precursor to Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

7-Nitro-1H-indazole is a well-characterized, potent, and selective inhibitor of neuronal nitric oxide synthase (nNOS).[10] This enzyme produces nitric oxide (NO), a critical signaling molecule in the nervous system. Overproduction of NO is implicated in neurodegenerative diseases and excitotoxicity. As such, 7-nitroindazole has been extensively studied as a neuroprotective agent.

The N-1 methylation to form this compound may alter the compound's inhibitory profile, selectivity, and pharmacokinetic properties (e.g., cell permeability, metabolic stability). Therefore, it is a key molecule for structure-activity relationship (SAR) studies aimed at developing novel and improved nNOS inhibitors for neurological disorders.

Caption: Role of 7-nitroindazole derivatives as inhibitors of the nNOS pathway.

Intermediate for Advanced Organic Synthesis

The functional groups on this compound make it a versatile intermediate for further chemical modification. The nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to build more complex molecules. Furthermore, the indazole ring itself can be functionalized, for example, through palladium-catalyzed C-H activation reactions at the C3 position.

Safety, Handling, and Storage

No specific safety data sheet is available for this compound. However, based on data for related nitroaromatic and indazole compounds, the following precautions are mandatory.

-

Hazard Class: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. (2004). Heterocycles. Available at: [Link]

-

Nitroreductase-triggered indazole formation. ChemRxiv. Available at: [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

(PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ResearchGate. Available at: [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. (2024). Organic Letters. Available at: [Link]

-

Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. (2013). The Journal of Organic Chemistry. Available at: [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Institutes of Health. Available at: [Link]

-

Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Available at: [Link]

-

Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. (2022). Angewandte Chemie International Edition. Available at: [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

-

Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). (2004). Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. Available at: [Link]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2023). Molecules. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound [synhet.com]

- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.ucc.ie [research.ucc.ie]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-7-nitro-1H-indazole

Introduction

1-Methyl-7-nitro-1H-indazole is a heterocyclic aromatic compound of increasing interest within pharmaceutical research and drug development. Its indazole core is a recognized "privileged scaffold," known to interact with a variety of biological targets. The presence and position of the methyl and nitro groups on the indazole ring are critical determinants of its physicochemical properties, which in turn govern its solubility, stability, and ultimately, its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and work with this promising molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any experimental design. The key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 58706-36-8 | [1] |

| Molecular Formula | C₈H₇N₃O₂ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature | Inferred from related structures |

| Predicted pKa | Not available | |

| Predicted logP | Not available |

Solubility Profile of this compound

Estimated Solubility in Common Pharmaceutical Solvents

The following table provides an estimated solubility profile for this compound. The qualitative descriptors are based on the quantitative data available for 3-Methyl-6-nitroindazole, which was found to have the highest solubility in N,N-dimethylformamide (DMF) and the lowest in water.[1] The ranking of solvents by polarity provides a rationale for the expected solubility trend.

| Solvent | Dielectric Constant (20°C) | Predicted Solubility | Rationale |

| Water | 80.1 | Very Slightly Soluble | High polarity and strong hydrogen bonding network make it a poor solvent for this largely non-polar molecule. |

| Methanol | 32.7 | Slightly Soluble | Polar protic solvent capable of hydrogen bonding, offering moderate solvation. |

| Ethanol | 24.5 | Slightly Soluble | Similar to methanol but slightly less polar. |

| Acetone | 20.7 | Soluble | Aprotic polar solvent, effective at disrupting solute-solute interactions. |

| Acetonitrile | 37.5 | Soluble | Polar aprotic solvent with a strong dipole moment. |

| Ethyl Acetate | 6.0 | Soluble | Moderately polar solvent, good for compounds with some polar functionality. |

| Tetrahydrofuran (THF) | 7.6 | Freely Soluble | Aprotic ether with good solvating power for a range of organic molecules. |

| N,N-Dimethylformamide (DMF) | 36.7 | Freely Soluble | Highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive solubility data, a thermodynamic solubility assay using the shake-flask method is recommended. This method measures the equilibrium solubility of a compound, which is a critical parameter for drug development.

Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into separate glass vials for each solvent to be tested.

-

Add a precise volume of the selected solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solid.

-

Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the respective solvents.

-

Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The concentration of the compound in the supernatant represents its thermodynamic solubility in that solvent at the specified temperature.

-

Stability of this compound: A Forced Degradation Approach

Understanding the stability of a drug candidate is mandated by regulatory agencies and is crucial for ensuring its safety and efficacy.[2] Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of this compound.

Detailed Protocols for Forced Degradation Studies

The following protocols are designed to assess the stability of this compound under various stress conditions. A target degradation of 5-20% is generally considered appropriate for these studies.

Hydrolytic Stability (Acidic and Basic Conditions)

-

Rationale: To evaluate the susceptibility of the molecule to hydrolysis, which can be catalyzed by acidic or basic conditions. The amide-like linkage within the indazole ring and the nitro group may be susceptible to hydrolysis.

-

Protocol:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

-

Incubate the solutions at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots before analysis.

-

Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

Oxidative Stability

-

Rationale: To assess the molecule's susceptibility to oxidation. The electron-rich heterocyclic ring system and the methyl group could be potential sites of oxidation.

-

Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Add a solution of hydrogen peroxide (e.g., 3% v/v).

-

Incubate the solution at room temperature.

-

Monitor the reaction at different time intervals (e.g., 0, 2, 6, 24 hours).

-

Analyze the samples by HPLC.

-

Thermal Stability

-

Rationale: To evaluate the intrinsic stability of the molecule at elevated temperatures.

-

Protocol:

-

Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).

-

Solution State: Prepare a solution of the compound (e.g., 1 mg/mL) and incubate at an elevated temperature (e.g., 80°C).

-

Sample and analyze at predetermined time points.

-

Photostability

-

Rationale: To determine if the molecule is susceptible to degradation upon exposure to light, as required by ICH guideline Q1B. Nitroaromatic compounds are known to be photoreactive.

-

Protocol:

-

Expose solid and solution samples of this compound to a light source that provides both UV and visible light (e.g., a xenon lamp or a metal halide lamp).

-

Ensure a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Include a dark control sample to differentiate between thermal and photolytic degradation.

-

Analyze the samples by HPLC.

-

Predicted Degradation Pathways

Based on the chemical structure of this compound and the known degradation patterns of related nitroaromatic and N-methylated heterocyclic compounds, the following degradation pathways can be predicted.

Caption: Predicted degradation pathways for this compound.

-

Hydrolysis: Under harsh acidic or basic conditions, the indazole ring may be susceptible to hydrolytic cleavage, leading to the formation of various ring-opened byproducts.

-

Reduction of the Nitro Group: Nitroaromatic compounds can undergo reduction to the corresponding amino derivatives, particularly under photolytic conditions or in the presence of reducing agents.[3] This would result in the formation of 7-amino-1-methyl-1H-indazole.

-

N-Demethylation: The N-methyl group could be susceptible to oxidative or thermal degradation, leading to the formation of 7-nitro-1H-indazole and formaldehyde.[4]

-

Oxidation: The nitrogen atoms in the indazole ring could be oxidized to form N-oxide derivatives, a common degradation pathway for nitrogen-containing heterocycles.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While direct experimental data is limited, by leveraging information from its isomers and related compound classes, we have presented a scientifically grounded estimation of its solubility profile and a detailed plan for assessing its stability through forced degradation studies. The provided protocols and predicted degradation pathways offer a robust starting point for researchers and drug development professionals. Rigorous experimental validation of these predicted properties is a critical next step in the development of this compound as a potential therapeutic agent.

References

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

PubChem. 1H-Indazole, 1-methyl-7-nitro-. [Link]

- Alsante, K. M., et al. (2003). AAPS PharmSciTech, 4(4), E56.

-

Huuhtanen, M., et al. (2019). Visible-Light-Photocatalyzed Reductions of N-Heterocyclic Nitroaryls to Anilines Utilizing Ascorbic Acid Reductant. Organic Letters, 21(10), 3847–3851. [Link]

-

Gourlay, L. J., & Lawson, J. R. (2006). Progress in understanding the N-demethylation of alkaloids by exploiting isotopic techniques. Phytochemistry Reviews, 5(2-3), 207–216. [Link]

- ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products.

- Maheswaran, R. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(5).

-

Ranjit, S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

- Singh, R., & Rehman, Z. U. (2013). Forced degradation studies: A review.

-

Sonawane, S., et al. (2020). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 13(7), 3465-3470. [Link]

Sources

The Impact of Methylation on the Biological Activity of Nitroindazoles: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biological activities of methylated nitroindazoles, a class of heterocyclic compounds with significant potential in drug discovery. We delve into the nuanced structure-activity relationships, with a particular focus on how methylation of the indazole core influences their anticancer, antimicrobial, and antiparasitic properties. This document synthesizes current research to offer a detailed examination of their mechanisms of action, supported by field-proven experimental protocols for their evaluation. Through a blend of technical accuracy and practical insights, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed to advance the exploration of methylated nitroindazoles as therapeutic agents.

Introduction: The Nitroindazole Scaffold and the Significance of Methylation

Nitroindazoles are a class of bicyclic heteroaromatic organic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. The presence of the nitro group, a strong electron-withdrawing moiety, is crucial for their bioactivity, often serving as a pro-drug feature that allows for activation under specific physiological conditions, such as the hypoxic environment of solid tumors or the anaerobic metabolism of certain microorganisms.[1][2]

Methylation, the addition of a methyl group to the indazole nucleus, represents a key structural modification that can profoundly influence the physicochemical and biological properties of these compounds. The position of the methyl group, whether on the pyrazole or benzene ring of the indazole system, can alter the molecule's electronics, lipophilicity, and steric profile. These changes, in turn, can impact metabolic stability, target binding affinity, and overall therapeutic efficacy.[3][4] This guide will explore the multifaceted role of methylation in modulating the biological activity of nitroindazoles, providing a framework for the rational design of novel therapeutic agents.

Mechanisms of Action: The Role of Bioreduction and Beyond

The primary mechanism of action for many nitroaromatic compounds, including nitroindazoles, involves the reductive activation of the nitro group.[1] This process is often mediated by nitroreductase enzymes present in hypoxic cancer cells or anaerobic microorganisms.

Reductive Activation Cascade

The bioreduction of the nitro group is a stepwise process that generates a series of highly reactive intermediates, including nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage through various mechanisms:

-

DNA Damage: The radical anions and other reduced intermediates can directly interact with DNA, causing strand breaks and other lesions that trigger apoptotic pathways.

-

Oxidative Stress: The redox cycling of the nitro group can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and damaging cellular components.

-

Enzyme Inhibition: Reduced intermediates can covalently bind to and inhibit essential enzymes, disrupting critical metabolic pathways.

The following diagram illustrates the general pathway of nitroreductive activation.

Influence of Methylation on the Mechanism of Action

While the fundamental mechanism of reductive activation is likely conserved, methylation can influence its efficiency and downstream effects. For instance, N-methylation can alter the electron density of the nitro group, potentially affecting its reduction potential and the rate of activation by nitroreductases. Furthermore, the steric bulk of the methyl group can influence the binding of the molecule to the active site of these enzymes. One study on N-alkyl antitumour agents suggests that the N-methyl moiety is a common structural feature in several classes of anticancer drugs, and its presence is often crucial for their activity, which may be due to its role in the metabolic activation to species capable of methylating nucleic acids.[3]

Biological Activities of Methylated Nitroindazoles

Methylated nitroindazoles have demonstrated a broad spectrum of biological activities, with the most prominent being their anticancer, antimicrobial, and antiparasitic effects.

Anticancer Activity

The hypoxic microenvironment of solid tumors makes them particularly susceptible to drugs activated by nitroreductases. Methylated nitroindazoles have shown promise as hypoxia-activated prodrugs.

A study on N-alkyl-nitroimidazoles demonstrated their in vitro antitumor activity against human breast adenocarcinoma (MDA-MB-231) and lung carcinoma (A549) cell lines.[5] Interestingly, the length of the N-alkyl chain influenced the antitumor activity against A549 cells, with N-methyl-nitroimidazole being more potent than N-ethyl-nitroimidazole, suggesting that the smaller methyl group is favorable for activity in this cell line.[5]

| Compound | Cell Line | IC50 (µM) |

| N-methyl-nitroimidazole | MDA-MB-231 | ~20 |

| A549 | ~17 | |

| N-ethyl-nitroimidazole | MDA-MB-231 | ~20 |

| A549 | ~25 | |

| N-propyl-nitroimidazole | MDA-MB-231 | ~20 |

| A549 | ~30 | |

| N-butyl-nitroimidazole | MDA-MB-231 | ~20 |

| A549 | >30 | |

| Table 1: In vitro antitumor activity of N-alkyl-nitroimidazoles. Data synthesized from[5]. |

Antimicrobial Activity

Nitroimidazoles, the chemical cousins of nitroindazoles, are well-established antibacterial and antiprotozoal agents.[6] The antimicrobial activity of methylated nitroindazoles is also an area of active research. While specific quantitative data for methylated nitroindazoles is emerging, studies on related methylated nitroimidazoles provide valuable insights. For example, various 2-methyl-5-nitroimidazole derivatives have been synthesized and shown to possess antibacterial and antifungal activities.[7] The general mechanism is believed to be similar to that of other nitroheterocyclic drugs, involving reductive activation by microbial nitroreductases.

Antiparasitic Activity

Several studies have highlighted the potent antiparasitic activity of methylated nitroimidazoles and related compounds. A series of 5-aryl-1-methyl-4-nitroimidazoles exhibited significant in vitro activity against Entamoeba histolytica and Giardia intestinalis, with some derivatives showing greater potency than the standard drug, metronidazole.[8][9]

| Compound | E. histolytica IC50 (µM) | G. intestinalis IC50 (µM) |

| 5-phenyl-1-methyl-4-nitro-1H-imidazole | 4.43 | 4.43 |

| 5-(4-methylphenyl)-1-methyl-4-nitro-1H-imidazole | 2.15 | 2.15 |

| 5-(4-methoxyphenyl)-1-methyl-4-nitro-1H-imidazole | 1.72 | 1.72 |

| 5-(4-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | 2.05 | 2.05 |

| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | 1.47 | 1.47 |

| Metronidazole (Standard) | ~4.0 | ~4.0 |

| Table 2: Antiparasitic activity of 5-aryl-1-methyl-4-nitroimidazoles. Data from[8][9]. |

Furthermore, a series of 1-methyl-5-nitroimidazole carboxamides demonstrated potent activity against G. lamblia, E. histolytica, and Trichomonas vaginalis, including metronidazole-resistant strains of G. lamblia.[10]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of methylated nitroindazoles.

Synthesis of Methylated Nitroindazoles

The synthesis of methylated nitroindazoles can be achieved through various chemical routes. A common approach involves the diazotization of a substituted aniline followed by cyclization.

Example: Synthesis of 3-Methyl-6-nitroindazole [9]

-

Step 1: Diazotization. Dissolve 2-ethyl-5-nitroaniline in glacial acetic acid and cool to 0 °C.

-

Add a solution of sodium nitrite in water all at once.

-

Stir the reaction mixture for 15 minutes at 25 °C.

-

After 3 hours, filter the residual solid and allow the filtrate to stand at room temperature for 3 days.

-

Step 2: Cyclization and Purification. Concentrate the solution under vacuum.

-

Dilute the residue with water and stir vigorously.

-

Collect the solid product by filtration and wash thoroughly with cold water.

-

Purify the crude product by flash chromatography (e.g., 4:1 hexane/ethyl acetate) to obtain 3-methyl-6-nitro-1H-indazole.

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549 or MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the methylated nitroindazole compounds in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). A basic protocol for assessing preclinical anticancer activity is outlined in the following workflow.[11][12]

Evaluation of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Protocol:

-

Prepare Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Prepare Compound Dilutions: Prepare a two-fold serial dilution of the methylated nitroindazole compound in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationships (SAR): The Influence of the Methyl Group

The position and presence of the methyl group on the nitroindazole scaffold are critical determinants of biological activity.

-

Impact on Potency: As seen in the anticancer activity data, even a subtle change from a methyl to an ethyl group on the nitrogen can significantly impact potency against certain cell lines.[5] This highlights the importance of steric factors and the precise fit of the molecule within the target's binding site.

-

Modulation of Physicochemical Properties: Methylation generally increases the lipophilicity of a molecule. This can affect its ability to cross cell membranes and reach its intracellular target. However, excessive lipophilicity can also lead to poor solubility and off-target toxicity.

-

Influence on Metabolism: The methyl group can influence the metabolic stability of the compound. It can either block a site of metabolism, increasing the compound's half-life, or it can be a site of metabolic attack, leading to faster clearance.[3]

The following diagram illustrates the key structural features of a methylated nitroindazole and their potential impact on biological activity.

Conclusion and Future Directions

Methylated nitroindazoles represent a promising class of compounds with diverse biological activities. The strategic placement of a methyl group on the nitroindazole scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules. The existing data strongly supports their potential as anticancer, antimicrobial, and antiparasitic agents.

Future research should focus on several key areas:

-

Comprehensive SAR Studies: Systematic studies are needed to fully elucidate the impact of the position and number of methyl groups on the biological activity of nitroindazoles.

-

Mechanism of Action Elucidation: Further investigation into how methylation specifically affects the bioreduction process and the interaction with target enzymes will be crucial for rational drug design.

-

In Vivo Efficacy and Safety: Promising lead compounds identified in vitro need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Exploration of Novel Therapeutic Areas: The diverse biological activities of methylated nitroindazoles suggest that their therapeutic potential may extend beyond the areas currently being explored.

By addressing these research questions, the scientific community can unlock the full therapeutic potential of methylated nitroindazoles and contribute to the development of new and effective treatments for a range of diseases.

References

-

New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules. [Link]

-

Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry. [Link]

-

Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today. [Link]

-

Structure Activity Relationships. Drug Design.org. [Link]

-

Comparative antimicrobial activity of O-demethylfortimicin A, a derivative of fortimicin A. Antimicrobial Agents and Chemotherapy. [Link]

-

Synthesis and antimicrobial activities of some new nitroimidazole derivatives. European Journal of Medicinal Chemistry. [Link]

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal. [Link]

-

Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Scientia Pharmaceutica. [Link]

-

N-methyl antitumour agents. A distinct class of anticancer drugs? Cancer Chemotherapy and Pharmacology. [Link]

-

Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Il Farmaco. [Link]

-

Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. Molecules. [Link]

-

A comparative analysis of antibacterial properties and inflammatory responses for the KR-12 peptide on titanium and PEGylated titanium surfaces. RSC Advances. [Link]

-

An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules. [Link]

-

Signaling pathways in cancer metabolism: mechanisms and therapeutic targets. Signal Transduction and Targeted Therapy. [Link]

-

Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia. Molecules. [Link]

-

Methylation Landscape: Targeting Writer or Eraser to Discover Anti-Cancer Drug. Frontiers in Pharmacology. [Link]

-

ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. [Link]

-

Basic protocol to assess preclinical anticancer activity. It can be... ResearchGate. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]

-

Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach. Molecules. [Link]

-

N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Chemical Communications. [Link]

-

A comparative study of antibacterial and antifungal activities of extracts from four indigenous plants. BMC Complementary and Alternative Medicine. [Link]

-

Characterization of a methyltransferase for iterative N-methylation at the leucinostatin termini in Purpureocillium lilacinum. Nature Communications. [Link]

-

Nitroaromatics as n-type organic semiconductors for field effect transistors. Chemical Communications. [Link]

Sources

- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroaromatics as n-type organic semiconductors for field effect transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. N-methyl antitumour agents. A distinct class of anticancer drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of a methyltransferase for iterative N-methylation at the leucinostatin termini in Purpureocillium lilacinum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA damage, demethylation and anticancer activity of DNA methyltransferase (DNMT) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl-3-indolylacetate inhibits cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cell lines ic50: Topics by Science.gov [science.gov]

- 11. Comparative DNA damage induced by nitroimidazole-aziridine drugs: 1. Effects of methyl substitution on drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

The Enigmatic Role of N-Methylation: A Technical Guide to the Mechanism of Action of 1-Methyl-7-nitro-1H-indazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of 1-Methyl-7-nitro-1H-indazole. Given the limited direct research on this specific N-methylated derivative, this document establishes a foundational understanding through a comprehensive analysis of its parent compound, 7-nitroindazole (7-NI), a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS). By examining the intricate molecular interactions of 7-NI with nNOS and leveraging structure-activity relationship (SAR) studies on N-substituted indazole analogs, we infer the likely mechanistic implications of methylation at the 1-position. This guide is intended to be a critical resource for researchers investigating nitric oxide signaling pathways and for drug development professionals exploring the therapeutic potential of indazole-based compounds.

Introduction: The Significance of Nitric Oxide Synthase in Pathophysiology

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, from neurotransmission and vasodilation to immune responses and host defense. The enzymatic production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Three distinct isoforms of NOS have been identified:

-

Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, nNOS plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and ischemic stroke.[1][2]

-

Inducible NOS (iNOS or NOS-2): Expressed by immune cells in response to inflammatory stimuli, iNOS produces large amounts of NO that contribute to the cytotoxic and cytostatic effects against pathogens and tumor cells. Dysregulation of iNOS is associated with chronic inflammation and septic shock.

-

Endothelial NOS (eNOS or NOS-3): Predominantly located in endothelial cells, eNOS is responsible for the production of NO that regulates vascular tone, blood pressure, and platelet aggregation.

The distinct physiological roles of each NOS isoform underscore the therapeutic potential of developing isoform-selective inhibitors. Selective inhibition of nNOS, for instance, is a promising strategy for the treatment of various neurological disorders by mitigating the detrimental effects of excessive NO production without compromising the essential functions of eNOS in the cardiovascular system.

7-Nitroindazole: A Foundational Selective nNOS Inhibitor

7-Nitroindazole (7-NI) has emerged as a cornerstone tool for investigating the role of nNOS in various physiological and pathological contexts. It is a potent and selective inhibitor of nNOS, demonstrating significant neuroprotective effects in preclinical models of neurodegenerative diseases.[1][2]

Mechanism of Action of 7-Nitroindazole

The inhibitory action of 7-NI on nNOS is attributed to its ability to compete with the binding of the cofactor tetrahydrobiopterin (H4B) and the substrate L-arginine at the enzyme's active site. The indazole ring of 7-NI mimics the purine ring of H4B, while the nitro group is believed to interact with the heme iron, disrupting the catalytic cycle of NO synthesis.

The crystal structure of NOS complexed with indazole-based inhibitors has revealed key molecular interactions. A critical aspect of this interaction is the hydrogen bonding between the N1-H of the indazole ring and specific residues within the active site. This interaction is crucial for the proper orientation and high-affinity binding of the inhibitor.

The Impact of N-Methylation: Unraveling the Mechanism of this compound

While this compound shares the core indazole scaffold with 7-NI, the presence of a methyl group at the 1-position of the indazole ring introduces a significant structural modification that is predicted to profoundly alter its biological activity.

Inferred Mechanism of Action

Based on structure-activity relationship (SAR) studies of indazole-based NOS inhibitors, the methylation at the N1 position is expected to diminish the inhibitory activity of the compound against NOS isoforms.[3] A study by Gámez et al. (2009) explicitly reported that N-methylation of 7-nitroindazole and its analogs reduces their efficacy as NOS inhibitors.[3]